molecular formula C7H6BrN3 B1378061 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1260769-17-2

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine

Cat. No. B1378061
CAS RN: 1260769-17-2
M. Wt: 212.05 g/mol
InChI Key: JLNJWYKFWODIMN-UHFFFAOYSA-N
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Description

“8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine” is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 g/mol . The compound is solid at room temperature .


Synthesis Analysis

A synthesis for preparation of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues in the presence of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 . The compound forms a [1,2,4]triazolo[4,3-a]pyridine ring .


Chemical Reactions Analysis

The compound is involved in the nucleophilic displacement of chloromethyl derivative with methyl amine . Further studies are needed to fully understand the range of chemical reactions this compound can participate in.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.05 g/mol . It has a topological polar surface area of 30.2 Ų . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a fundamental aspect of medicinal chemistry. 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine plays a critical role in the development of nitrogen-containing heterocyclic compounds, which are prevalent in natural products with significant biological activities . The compound’s structure allows for the creation of diverse fused heterocyclic compounds that can be used in various therapeutic areas.

Development of Sustainable Methodologies

In the pursuit of eco-friendly and sustainable chemical syntheses, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine serves as a key intermediate. It enables the catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions, representing a significant advancement in green chemistry .

Pharmacological Potentials

Triazolo[4,3-A]pyridine derivatives exhibit a wide range of pharmacological activities. They act as inverse agonists and inhibitors for various enzymes and receptors, such as RORγt, PHD-1, JAK1, and JAK2 . This makes them valuable for the development of new drugs targeting these proteins.

Treatment of Cardiovascular Disorders

Compounds derived from 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine have been utilized in the treatment of cardiovascular disorders. Their unique structure allows them to interact with biological targets relevant to heart diseases, offering potential therapeutic benefits .

Management of Type 2 Diabetes

The triazolo[4,3-A]pyridine scaffold is also involved in the management of type 2 diabetes. Derivatives of this compound have been shown to possess activity that can be beneficial in controlling blood sugar levels, thus aiding in diabetes treatment .

Applications in Material Sciences

Beyond its medicinal applications, 8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine also finds use in material sciences. Its structural properties enable the development of materials with specific characteristics required for advanced technological applications .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302;H312;H315;H319;H332;H335 . Precautionary statements include P271;P261;P280 . More specific safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) for this compound .

Future Directions

The compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, which is so far underexploited among the heme binding moieties . Future research could focus on exploring the potential of this scaffold in the development of new drugs .

properties

IUPAC Name

8-bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNJWYKFWODIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=NN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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